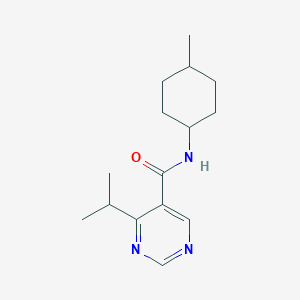![molecular formula C16H16F3N3O2 B7514005 1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is also known as EFU-2 and is a urea derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth of fungi and bacteria. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea in lab experiments is its potential as a novel anticancer agent. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea has potential applications in various fields, including medicinal chemistry, microbiology, and biochemistry. Future research could focus on the development of this compound as a novel anticancer agent or antifungal agent. In addition, further studies could investigate the mechanism of action of this compound and its potential as an anti-inflammatory or antioxidant agent. Finally, research could be conducted to determine the safety and efficacy of this compound in vivo, with the goal of developing it into a potential drug candidate.
Synthesis Methods
The synthesis of 1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea has been achieved using various methods. One of the methods involves the reaction of 1-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 3-(trifluoromethyl)benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction produces the intermediate 1-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, which is then treated with N,N'-diisopropylcarbodiimide (DIC) and 3-(trifluoromethyl)benzylisocyanate to obtain the final product, 1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea.
Scientific Research Applications
1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been tested for its anticancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been studied for its potential use as an antifungal agent. In addition, it has been tested for its ability to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
1-(1-ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-2-22-10-13(6-7-14(22)23)21-15(24)20-9-11-4-3-5-12(8-11)16(17,18)19/h3-8,10H,2,9H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCKQJZRFSQQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)


![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)

